molecular formula C11H7ClOS B13918393 4-(3-Chlorophenyl)-2-thiophenecarbaldehyde

4-(3-Chlorophenyl)-2-thiophenecarbaldehyde

Cat. No.: B13918393
M. Wt: 222.69 g/mol
InChI Key: ZSDDEQADCWOXNP-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-thiophenecarbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the aldehyde group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other aldehyde-forming reactions that can be optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: 4-(3-Chlorophenyl)-2-thiophenecarboxylic acid.

    Reduction: 4-(3-Chlorophenyl)-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-2-thiophenecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-thiophenecarbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    4-(3-Bromophenyl)-2-thiophenecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Methylphenyl)-2-thiophenecarbaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(3-Chlorophenyl)-2-thiophenecarbaldehyde is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs .

Properties

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

4-(3-chlorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H

InChI Key

ZSDDEQADCWOXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=C2)C=O

Origin of Product

United States

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